REACTION_CXSMILES
|
COC1C=CC(C[N:8]2[C:16]([CH3:18])([CH3:17])[C:15]3[C:10](=[CH:11][CH:12]=[C:13]([C:19]#[N:20])[CH:14]=3)[C:9]2=[O:21])=CC=1.O=[N+]([O-])[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[O-][N+](=O)[O-].[Ce+4].[NH4+].[NH4+]>CC#N.O>[CH3:17][C:16]1([CH3:18])[C:15]2[C:10](=[CH:11][CH:12]=[C:13]([C:19]#[N:20])[CH:14]=2)[C:9](=[O:21])[NH:8]1 |f:1.2.3.4.5.6.7.8.9|
|
Name
|
2-(4-methoxy-benzyl)-3,3-dimethyl-1-oxo-2,3-dihydro-1H-isoindole-5-carbonitrile
|
Quantity
|
3.5 g
|
Type
|
reactant
|
Smiles
|
COC1=CC=C(CN2C(C3=CC=C(C=C3C2(C)C)C#N)=O)C=C1
|
Name
|
|
Quantity
|
18.79 g
|
Type
|
reactant
|
Smiles
|
O=[N+]([O-])[O-].[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[O-][N+]([O-])=O.[Ce+4].[NH4+].[NH4+]
|
Name
|
|
Quantity
|
70 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
was stirred at 0° C. for 1 hour until all the starting material
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
CUSTOM
|
Details
|
was consumed
|
Type
|
EXTRACTION
|
Details
|
The reaction mixture was extracted between water and EtOAc
|
Type
|
CUSTOM
|
Details
|
the combined organic layers were dried over anhy
|
Type
|
FILTRATION
|
Details
|
MgSO4, filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to give a crude product which
|
Type
|
CUSTOM
|
Details
|
was purified by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
CC1(NC(C2=CC=C(C=C12)C#N)=O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.06 g | |
YIELD: PERCENTYIELD | 49.8% | |
YIELD: CALCULATEDPERCENTYIELD | 49.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |